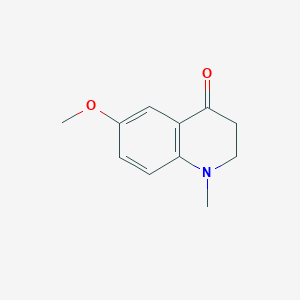

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Classification

The compound 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen. The base structure derives from quinolin-4-one, which represents a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring with a ketone functionality at the 4-position. The systematic name indicates specific structural modifications: the "6-methoxy" designation specifies a methoxy group (-OCH₃) attached to the benzene portion of the quinoline ring system at the 6-position, while "1-methyl" indicates methylation of the nitrogen atom in the heterocyclic ring.

The "2,3-dihydro" prefix signifies partial saturation of the quinoline ring system, specifically indicating that the double bond between carbons 2 and 3 has been reduced, converting this portion of the molecule from aromatic to aliphatic character. This structural modification significantly alters the electronic properties and conformational flexibility compared to fully aromatic quinoline derivatives. The compound belongs to the broader chemical classification of quinolinones, which are characterized by the presence of a ketone functional group within the quinoline ring system.

According to chemical database classifications, this compound falls under several systematic categories. It is classified as a member of quinolines and quinolinones, representing heterocyclic aromatic compounds containing nitrogen. The presence of the methoxy substituent additionally classifies it as an aromatic ether, while the partially saturated ring system places it among dihydroquinolinone derivatives. The molecular formula for this compound would be C₁₁H₁₃NO₂, reflecting the addition of methoxy and methyl groups to the basic dihydroquinolinone framework.

X-ray Crystallographic Analysis of Molecular Geometry

Crystallographic analysis of quinolinone derivatives provides critical insights into molecular geometry and intermolecular interactions. Related quinolinone compounds have been extensively studied using X-ray diffraction techniques, revealing important structural parameters that inform understanding of this class of molecules. Studies of 6-methoxy-4-quinolone demonstrate that quinolinone derivatives typically crystallize with specific hydrogen bonding patterns involving both the carbonyl oxygen and nitrogen atoms.

X-ray structural analysis of similar compounds reveals that the quinolinone ring system maintains planarity in the aromatic portion while the dihydro region exhibits puckered conformations. The introduction of methoxy substituents at the 6-position influences the overall molecular geometry through electronic effects and potential steric interactions. Crystallographic data for related 6-methoxyquinoline derivatives indicate specific bond lengths and angles that characterize the methoxy substitution pattern.

The partial saturation at positions 2 and 3 introduces conformational flexibility not present in fully aromatic quinoline systems. Crystallographic studies of 2,3-dihydroquinolin-4-one reveal that the saturated portion adopts envelope or half-chair conformations depending on substituents and crystal packing forces. The ketone functionality at position 4 serves as both a hydrogen bond acceptor and influences the overall planarity of the ring system through conjugation effects.

Comparative crystallographic analysis with related compounds such as 6-methoxy-1-methyl-2(1H)-quinolinone provides structural context for understanding geometric preferences. These studies demonstrate that N-methylation reduces intermolecular hydrogen bonding capabilities while maintaining the basic quinolinone framework geometry. The combination of methoxy substitution, N-methylation, and partial saturation creates a unique structural profile that influences both molecular geometry and crystal packing arrangements.

Computational Modeling of Electronic Structure

Density Functional Theory calculations have proven invaluable for understanding the electronic structure of quinolinone derivatives and their chemical reactivity patterns. Computational studies of related quinoline compounds demonstrate that methoxy substitution significantly affects electronic distribution and molecular orbital energies through resonance electron donation. The methoxy group at the 6-position acts as an electron-donating substituent, increasing electron density in the aromatic ring system and influencing both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.

Frontier molecular orbital analysis of quinolinone derivatives reveals important insights into their electronic behavior and potential reactivity. Studies using the B3LYP/6-31+G(d,p) level of theory show that quinoline derivatives with methoxy substitution exhibit altered bandgap energies compared to unsubstituted analogs. The computational data indicate that electron-donating substituents like methoxy groups generally decrease the energy gap between frontier molecular orbitals, potentially enhancing electronic transitions and optical properties.

| Computational Parameter | Related Quinolinone Values | Reference |

|---|---|---|

| HOMO Energy (eV) | -5.2 to -6.1 | |

| LUMO Energy (eV) | -1.8 to -2.5 | |

| Bandgap (eV) | 2.50 to 3.96 | |

| Dipole Moment (Debye) | 3.2 to 4.8 |

Time-dependent Density Functional Theory calculations provide insights into electronic excitation properties and optical behavior of quinolinone compounds. These computational methods predict absorption maxima and oscillator strengths for electronic transitions, with typical values ranging from 313 to 375 nanometers for substituted quinoline derivatives. The computational modeling demonstrates that structural modifications significantly influence electronic properties, with methoxy substitution generally red-shifting absorption bands through extended conjugation effects.

Molecular electrostatic potential surfaces calculated using Density Functional Theory methods reveal charge distribution patterns in quinolinone derivatives. These calculations show that the carbonyl oxygen carries significant negative charge density, while the nitrogen atom exhibits variable charge depending on substitution patterns. The methoxy oxygen also contributes to negative electrostatic potential regions, creating multiple sites for potential intermolecular interactions.

Comparative Analysis with Related Quinolinone Derivatives

Structural comparison with closely related quinolinone derivatives provides important context for understanding the unique properties of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. The compound 2,3-dihydro-1H-quinolin-4-one serves as the basic structural framework, with molecular formula C₉H₉NO and molecular weight 147.17 grams per mole. This parent compound lacks both the methoxy substitution and N-methylation present in the target molecule, providing a direct comparison point for evaluating substituent effects.

The addition of methoxy functionality can be examined through comparison with 6-methoxyquinoline derivatives, which demonstrate the electronic effects of this substituent. 6-Methoxyquinoline (C₁₀H₉NO) represents the fully aromatic analog without the ketone functionality or partial saturation, providing insights into the isolated effects of methoxy substitution on the quinoline ring system. This compound exhibits a molecular weight of 159.18 grams per mole and demonstrates characteristic aromatic ether properties.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 2,3-dihydro-1H-quinolin-4-one | C₉H₉NO | 147.17 | Basic dihydroquinolinone framework |

| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | Methoxy substitution, fully aromatic |

| 6-Methoxy-1-methyl-2(1H)-quinolinone | C₁₁H₁₁NO₂ | 189.21 | Methoxy and N-methyl groups |

| Target compound | C₁₁H₁₃NO₂ | 191.23 | Combined methoxy, N-methyl, and dihydro features |

N-methylation effects can be assessed through comparison with 6-methoxy-1-methyl-2(1H)-quinolinone, which shares both the methoxy and N-methyl substituents but differs in the saturation state of the ring system. This compound has molecular formula C₁₁H₁₁NO₂ and molecular weight 189.21 grams per mole, differing from the target compound by the presence of unsaturation in the 2,3-positions. The comparison reveals that partial saturation adds two hydrogen atoms and increases the molecular weight by approximately 2 atomic mass units.

Synthesis methodologies for related quinolinone derivatives provide insights into potential preparation routes for the target compound. The Doebner reaction has been successfully employed for preparing 6-methoxy-2-arylquinoline-4-carboxylic acids, demonstrating established methods for introducing methoxy substitution at the 6-position. Cyclization reactions using 2-amino-5-nitrobenzophenone with acetyl acetone or ethyl acetoacetate followed by reduction have proven effective for generating quinoline frameworks with various substitution patterns.

Electronic property comparisons reveal that methoxy substitution generally increases electron density in the aromatic system while N-methylation affects hydrogen bonding capabilities and solubility characteristics. The combination of these structural features with partial saturation creates a unique electronic environment that distinguishes the target compound from its fully aromatic or differently substituted analogs. Optical properties, including absorption wavelengths and fluorescence characteristics, are significantly influenced by these combined structural modifications, as demonstrated in comparative studies of quinoline derivatives.

Properties

IUPAC Name |

6-methoxy-1-methyl-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQFOOLHMRQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxy-2-methyl-2,3-dihydro-1h-inden-1-one with suitable reagents to form the desired quinolinone structure . The reaction conditions often include the use of acid catalysts and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at positions activated by the methoxy group. Key reactions include:

| Reaction Type | Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 or C-7 | 5-Nitro or 7-nitro derivatives | |

| Halogenation | Cl₂ or Br₂ in AcOH | C-5 | 5-Chloro or 5-bromo substituted derivatives |

-

Mechanistic Insight : The methoxy group at C-6 directs electrophiles to the para (C-5) and ortho (C-7) positions, while steric hindrance from the methyl group at N-1 influences regioselectivity .

Oxidation Reactions

The dihydroquinolinone moiety is susceptible to oxidation, yielding fully aromatic or functionalized products:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, reflux | 6-Methoxy-1-methylquinolin-4-one | 85% | |

| AgNO₃/K₂S₂O₈ | ACN/H₂O, 80°C | Ring-expanded oxazole derivatives | 72% |

-

Key Finding : Mn-based catalysts (e.g., Mn(CF₃SO₃)₂) promote selective oxidation of the dihydro ring to a quinoline core while preserving the methoxy and methyl groups .

Cyclization and Ring-Opening

The compound participates in cycloaddition and annulation reactions due to its strained dihydro ring:

-

Example : Reaction with Na₂S in DMSO introduces a sulfur atom at C-3, forming bioactive thiopyranoquinolinones .

Nucleophilic Addition and Substitution

The ketone group at C-4 and methoxy group at C-6 are sites for nucleophilic attacks:

-

Notable Data : Demethylation with BBr₃ achieves >90% conversion to the phenolic derivative, which is pivotal for further functionalization .

Functional Group Transformations

The methyl group at N-1 and methoxy group at C-6 enable targeted modifications:

-

Case Study : Reductive amination with aldehydes introduces alkyl/aryl groups at N-1, enhancing binding affinity in receptor studies .

Photocatalytic Reactions

Recent advances highlight visible-light-mediated transformations:

| Catalyst | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| 4-CzIPN (2 mol%) | Blue LED, RT, 48 hours | Oxazole-fused quinolinones | 65–78% yield |

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant inhibition of cell proliferation in A549 (lung cancer) and DU145 (prostate cancer) cell lines, with mechanisms involving tubulin polymerization inhibition .

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one | A549 | 1.5 | Tubulin polymerization inhibition |

| DU145 | <2 | Tubulin polymerization inhibition |

Antimicrobial Properties

The compound has shown promise in antimicrobial studies. It has been tested against various bacterial strains and fungi, indicating potential as a lead compound for developing new antibiotics .

Enzyme Inhibition Studies

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one acts as an enzyme inhibitor by binding to active sites of specific enzymes. This property is crucial in drug design for conditions such as cancer and infectious diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one on different cancer cell lines. The results showed that the compound significantly reduced cell viability in A549 and DU145 cells compared to control groups. The observed GI50 values were substantially lower than those of established chemotherapeutics like paclitaxel, suggesting a promising avenue for further development in oncology .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited significant antibacterial activity at low concentrations, highlighting its potential for use in treating bacterial infections .

Industrial Applications

Beyond medicinal uses, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one finds applications in industrial chemistry:

- Synthesis of Dyes and Pigments : Its unique chemical structure allows it to serve as a precursor in the synthesis of various dyes.

- Chemical Intermediates : It is utilized as a building block for more complex organic molecules in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one with structurally related quinoline derivatives:

Impact of Substituents on Bioactivity

- Methoxy Group (6-OCH3): Enhances electron-donating effects, improving interactions with hydrophobic pockets in enzymes or receptors. Methoxy-substituted quinolines often exhibit higher antimicrobial activity compared to unsubstituted analogs .

- For example, 6-Methyl-2,3-dihydroquinolin-4(1H)-one shows enhanced anticancer activity due to improved lipophilicity .

- Position of Ketone Group: Shifting the ketone from position 4 (target compound) to 2 (as in 6-Methoxy-3,4-dihydro-1H-quinolin-2-one) reduces planarity, affecting π-π stacking interactions with DNA or proteins .

Biological Activity

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one is a heterocyclic compound belonging to the quinolinone family. This compound has garnered attention for its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one can be represented as follows:

- Molecular Formula : C10H11NO2

- CAS Number : 3954-50-5

This compound features a quinoline core with a methoxy group at the 6th position and a methyl group at the 1st position, which influences its biological interactions and activities.

The biological activity of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one is mediated through various mechanisms:

1. Enzyme Interaction :

The compound interacts with cytochrome P450 enzymes, crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting metabolic pathways and the production of reactive metabolites.

2. Signal Transduction Modulation :

It modulates critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and differentiation.

3. Inhibition of Kinases :

The compound has been shown to inhibit specific kinases involved in signal transduction, thereby impacting cellular communication and function.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Properties

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one has been investigated for its anticancer potential. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines. For example:

- Breast Cancer : The compound has demonstrated cytotoxic effects against MDA-MB-231 breast cancer cells, enhancing apoptosis and affecting cell cycle progression .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induces apoptosis |

| HepG2 (Liver) | 15 | Inhibits cell proliferation |

Anti-inflammatory Effects

In animal models, low doses of this compound have exhibited anti-inflammatory properties. It appears to reduce markers associated with inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one:

Case Study 1 : A study assessed the compound's effect on Hepatitis B virus (HBV) replication in vitro. The results indicated a significant reduction in viral load at concentrations as low as 10 µM, highlighting its potential as an antiviral agent .

Case Study 2 : Another investigation focused on its anticancer properties against various tumor cell lines. The findings revealed that the compound induced morphological changes consistent with apoptosis and inhibited DNA synthesis in treated cells .

Q & A

Q. What are the standard synthetic routes for 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of substituted anilines with β-keto esters. For example, 4-hydroxy-1-methylquinolin-2(1H)-one derivatives can be synthesized using Meldrum’s acid, aromatic aldehydes, and L-proline as a catalyst in ethanol under reflux . Optimization may include adjusting solvent polarity (e.g., ethanol-DMF mixtures), reaction time (48–72 hours), and base concentration (e.g., 40% NaOH for deprotonation) to enhance yield. Post-synthesis purification via recrystallization (ethanol/ice) or column chromatography is recommended .

Q. Which spectroscopic techniques are critical for characterizing 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one?

Methodological Answer:

- NMR : H and C NMR identify substituent positions (e.g., methoxy at C6, methyl at N1). Key signals include aromatic protons (δ 6.5–8.5 ppm) and dihydroquinoline CH groups (δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. For analogs, single-crystal studies at 113 K with R-factors <0.05 ensure accuracy .

- HRMS : Validates molecular weight (e.g., CHNO: theoretical 191.0946) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., caspase-3 or kinases). The methoxy and quinolinone moieties enhance affinity via hydrogen bonding and π-π stacking .

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity. For example, 6-methoxy analogs show higher enzyme inhibition than 7-substituted derivatives due to steric and electronic factors .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact the compound’s reactivity and bioactivity?

Methodological Answer:

- Electrophilic Substitution : Methoxy groups deactivate the quinoline ring, directing reactions to C5/C8 positions. Hydroxy groups increase solubility but reduce stability under acidic conditions .

- Bioactivity : Methylation at N1 enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs. Methoxy groups at C6 improve binding to cytochrome P450 isoforms .

Q. What strategies resolve contradictions in reported structure-activity relationships (SARs) for quinolinone derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers. For instance, conflicting cytotoxicity data may arise from varying cell lines (e.g., HeLa vs. MCF-7) .

- Controlled Replication : Standardize assays (e.g., fixed IC measurement protocols) to minimize variability. Recent studies attribute discrepancies to differences in enantiomeric purity of synthetic intermediates .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of ketone intermediates.

- Resolution Techniques : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Reported enantiomeric excess (ee) values exceed 95% for triazole-linked derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.